molecular formula C8H10BrN B13592897 2-bromo-N,3-dimethylaniline

2-bromo-N,3-dimethylaniline

Cat. No.: B13592897
M. Wt: 200.08 g/mol
InChI Key: VAGSRWYSVFVIME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N,3-dimethylaniline is an organic compound with the molecular formula C8H10BrN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the third carbon of the benzene ring are replaced by methyl groups, and a bromine atom is attached to the second carbon of the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-N,3-dimethylaniline can be synthesized through several methods. One common method involves the bromination of N,3-dimethylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,3-dimethylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-N,3-dimethylaniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-bromo-N,3-dimethylaniline involves its interaction with specific molecular targets and pathways. The bromine atom and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N,3-dimethylaniline is unique due to the specific positioning of the bromine atom, which influences its reactivity and applications. The presence of both the bromine atom and the dimethylamino group provides distinct chemical properties that are valuable in various synthetic and research applications .

Properties

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

2-bromo-N,3-dimethylaniline

InChI

InChI=1S/C8H10BrN/c1-6-4-3-5-7(10-2)8(6)9/h3-5,10H,1-2H3

InChI Key

VAGSRWYSVFVIME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.